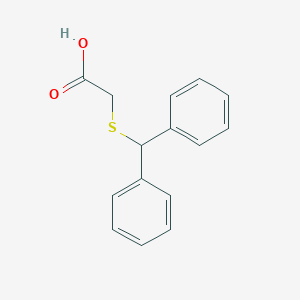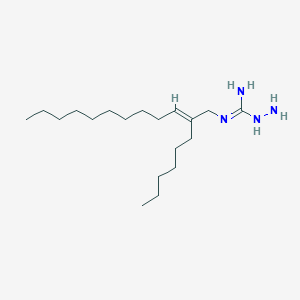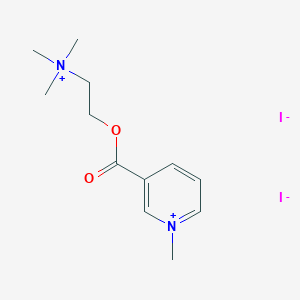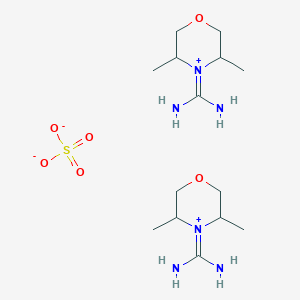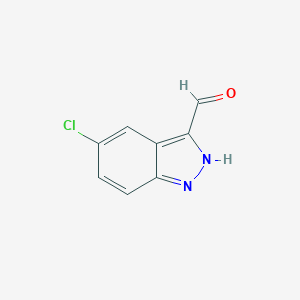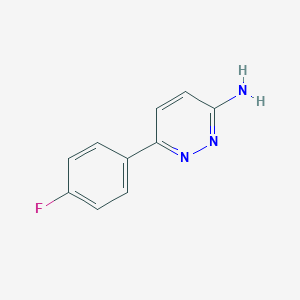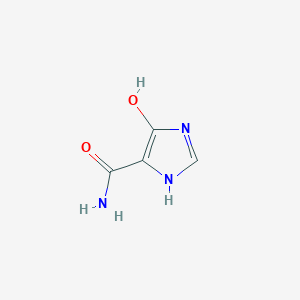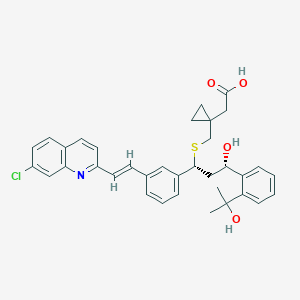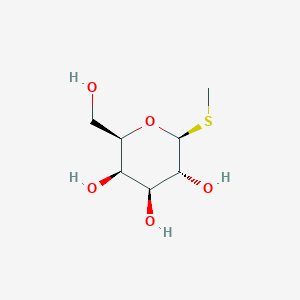
β-D-ガラクトピラノシド, メチル 1-チオ-
概要
説明
Beta-D-Galactopyranoside, methyl 1-thio- (BGMT) is a carbohydrate-based compound with a wide range of applications in scientific research and biochemistry. It is a valuable tool in the study of cell biology, biochemistry, and biopharmaceuticals. BGMT is also used in the synthesis of several important molecules, such as glycoproteins, which are essential for many cellular processes.
科学的研究の応用
SARS-CoV-2 プロテアーゼ酵素の潜在的阻害剤
メチル β-D-ガラクトピラノシドエステルは、SARS-CoV-2 プロテアーゼ酵素の潜在的阻害剤として研究されてきました . エステルはプロテアーゼの重要な残基と強く相互作用することが判明しており、有効な阻害剤となり得ることが示唆されています .
抗菌作用
これらの化合物は、抗菌活性と比較して有望な抗真菌機能を示しています . 抗菌試験により、これらの化合物は枯草菌および大腸菌株に対して強力であることが示されました .
生物活性薬物の合成
メチル β-D-ガラクトピラノシド (MGP) を含む炭水化物エステルは、生物活性薬物の合成における有効性により、医薬品化学において重要です .
大腸菌Lacリプレッサーシステムの誘導物質
メチル-β-D-チオガラクトピラノシドは大腸菌lacリプレッサーシステムの誘導物質を分析する研究で使用されてきました .
フェカリス菌によるラクトースの利用
フェカリス菌によるラクトースの利用を調査した研究でも使用されています .
枯草菌属アルカリフィルスβ-ガラクトシダーゼの精製
p-アミノベンジル 1-チオ-β-D-ガラクトピラノシド−アガロースは、枯草菌属アルカリフィルスβ-ガラクトシダーゼ の精製のためのカラムで使用されています。
P. ハロプランクティスβ-ガラクトシダーゼの精製のための親和性クロマトグラフィー
また、P. ハロプランクティスβ-ガラクトシダーゼ の精製のための親和性クロマトグラフィーを実行するために、アガロースのアフィニティマトリックスの誘導化にも使用されてきました。
作用機序
Target of Action
Beta-D-Galactopyranoside, methyl 1-thio-, also known as Methyl-β-D-thiogalactoside (TMG), primarily targets the lac repressor system in Escherichia coli . The lac repressor system is a crucial component in the regulation of the lac operon, a set of genes responsible for the transport and metabolism of lactose in E. coli .
Mode of Action
TMG interacts with the lac repressor system by acting as an inducer . In the presence of TMG, the lac repressor changes its conformation, which in turn allows the transcription of the lac operon . This leads to the production of β-galactosidase, an enzyme that catalyzes the hydrolysis of lactose into glucose and galactose .
Biochemical Pathways
The primary biochemical pathway affected by TMG is the lactose metabolism pathway in E. coli . When TMG induces the lac operon, it leads to the production of β-galactosidase, which then catalyzes the hydrolysis of lactose into glucose and galactose . These monosaccharides can then enter glycolysis, a metabolic pathway that converts glucose into pyruvate, releasing energy in the form of ATP .
Pharmacokinetics
Given its solubility in water , it can be inferred that TMG may have good bioavailability
Result of Action
The primary molecular effect of TMG’s action is the induction of the lac operon, leading to the production of β-galactosidase .
Action Environment
The action of TMG is influenced by the presence of other sugars in the environment. For example, in the presence of glucose, the preferred energy source for E. coli, the induction of the lac operon by TMG is inhibited, a phenomenon known as catabolite repression . Therefore, the efficacy of TMG is influenced by the metabolic state of the cell and the availability of other energy sources .
Safety and Hazards
生化学分析
Biochemical Properties
In biochemical reactions, Beta-D-Galactopyranoside, methyl 1-thio- interacts with various enzymes, proteins, and other biomolecules. It is treated with various acyl halides to produce 6-O-acyl esters by direct acylation method .
Cellular Effects
Beta-D-Galactopyranoside, methyl 1-thio- has a profound impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Beta-D-Galactopyranoside, methyl 1-thio- is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of Beta-D-Galactopyranoside, methyl 1-thio- change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Beta-D-Galactopyranoside, methyl 1-thio- vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Beta-D-Galactopyranoside, methyl 1-thio- is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
Beta-D-Galactopyranoside, methyl 1-thio- is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Beta-D-Galactopyranoside, methyl 1-thio- and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
| { "Design of the Synthesis Pathway": "The synthesis of beta-D-Galactopyranoside, methyl 1-thio- can be achieved through a series of reactions starting from commercially available starting materials. The synthesis pathway involves the protection of the hydroxyl group of galactose, followed by the introduction of a thiol group at the anomeric carbon and subsequent deprotection of the hydroxyl group. Finally, the methyl group is introduced at the thiol group to form the desired compound.", "Starting Materials": ["D-Galactose", "Thioglycolic acid", "Methyl iodide", "Acetic anhydride", "Pyridine", "Methanol", "Sodium bicarbonate"], "Reaction": ["1. Protection of the hydroxyl group of galactose using acetic anhydride and pyridine to form the acetate derivative", "2. Introduction of thiol group at the anomeric carbon of the protected galactose using thioglycolic acid and sodium bicarbonate", "3. Deprotection of the hydroxyl group using methanol and hydrochloric acid to form the thiol group", "4. Methylation of the thiol group using methyl iodide and sodium bicarbonate to form beta-D-Galactopyranoside, methyl 1-thio-"] } | |
CAS番号 |
155-30-6 |
分子式 |
C7H14O5S |
分子量 |
210.25 g/mol |
IUPAC名 |
(3R,5R,6S)-2-(hydroxymethyl)-6-methylsulfanyloxane-3,4,5-triol |
InChI |
InChI=1S/C7H14O5S/c1-13-7-6(11)5(10)4(9)3(2-8)12-7/h3-11H,2H2,1H3/t3?,4-,5?,6+,7-/m0/s1 |
InChIキー |
LZFNFLTVAMOOPJ-XMAYFYEJSA-N |
異性体SMILES |
CS[C@H]1[C@@H](C([C@H](C(O1)CO)O)O)O |
SMILES |
CSC1C(C(C(C(O1)CO)O)O)O |
正規SMILES |
CSC1C(C(C(C(O1)CO)O)O)O |
その他のCAS番号 |
155-30-6 |
ピクトグラム |
Irritant |
同義語 |
methyl 1-thio-beta-D-galactopyranoside methyl beta-D-thiogalactopyranoside methyl beta-D-thiogalactoside methylthiogalactoside thiomethylgalactoside |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



